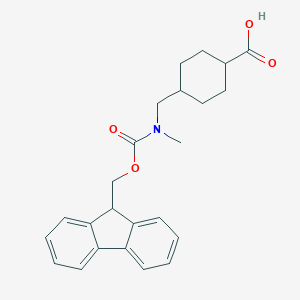
(S)-2-methyl-3-(pyridin-2-ylthio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fludarabine, marketed under the brand name Fludara, is a purine analog and antineoplastic agent. It is primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, acute myeloid leukemia, and acute lymphocytic leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fludarabine can be synthesized using 2-fluoro-9-beta-D-(2’,3’,5’-tri-alkoxyarabinofuranosyl)adenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization with water, and decolorization with activated carbon to obtain pure fludarabine .
Industrial Production Methods: In industrial settings, fludarabine phosphate is prepared by adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours of reaction. The mixture is then extracted to obtain a water phase and an organic phase. The pH of the water phase is adjusted to 2-3, followed by recrystallization, filtering, and vacuum drying to obtain fludarabine phosphate with a purity of 99.95% .
Análisis De Reacciones Químicas
Types of Reactions: Fludarabine undergoes various chemical reactions, including:
Oxidation: Fludarabine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various fludarabine analogs and metabolites that can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Fludarabine has a wide range of scientific research applications:
Mecanismo De Acción
Fludarabine exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .
Comparación Con Compuestos Similares
Fludarabine is often compared with other purine analogs such as clofarabine and bendamustine:
Clofarabine: Similar to fludarabine, clofarabine is a purine nucleoside analog with a high selectivity for lymphocytes.
Fludarabine’s uniqueness lies in its specific mechanism of action and its effectiveness in treating various hematological malignancies, making it a valuable compound in both clinical and research settings.
Propiedades
Número CAS |
191414-23-0 |
|---|---|
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
LPAYQNLYNXTEIM-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CSC1=CC=CC=N1)C(=O)O |
SMILES |
CC(CSC1=CC=CC=N1)C(=O)O |
SMILES canónico |
CC(CSC1=CC=CC=N1)C(=O)O |
Sinónimos |
Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



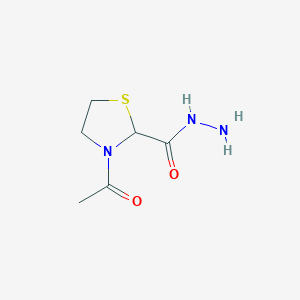
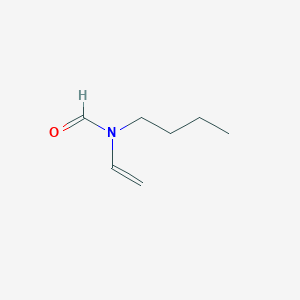
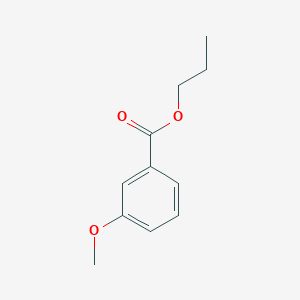
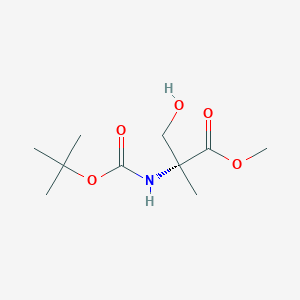
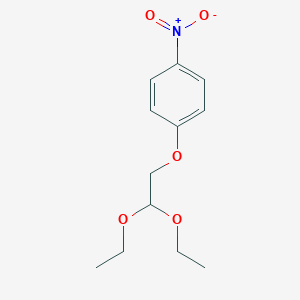
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
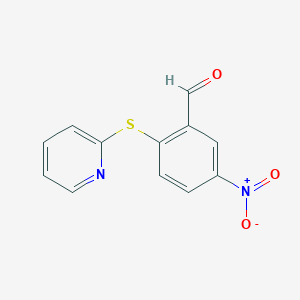


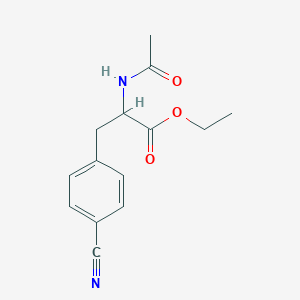

![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
